1,3,5-Triisocyanatobenzene

Catalog No.
S6616966
CAS No.
7373-27-5
M.F
C9H3N3O3
M. Wt
201.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triisocyanatobenzene

CAS Number

7373-27-5

Product Name

1,3,5-Triisocyanatobenzene

IUPAC Name

1,3,5-triisocyanatobenzene

Molecular Formula

C9H3N3O3

Molecular Weight

201.14 g/mol

InChI

InChI=1S/C9H3N3O3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H

InChI Key

PQDIQKXGPYOGDI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N=C=O)N=C=O)N=C=O

Canonical SMILES

C1=C(C=C(C=C1N=C=O)N=C=O)N=C=O

1,3,5-Triisocyanatobenzene is an organic compound with the molecular formula C9H3N3O3\text{C}_9\text{H}_3\text{N}_3\text{O}_3 and a CAS number of 7373-27-5. It is characterized by three isocyanate groups attached to a benzene ring, making it a highly reactive compound in various chemical processes. The presence of multiple isocyanate groups contributes to its utility in polymer chemistry and materials science. Its structure can be represented as follows:

C6H3(NCO)3\text{C}_6\text{H}_3(\text{NCO})_3

This compound is notable for its potential applications in the synthesis of polyurethanes and other polyfunctional materials.

  • Curtius Rearrangement: This reaction involves the conversion of isocyanates into amines. In the case of 1,3,5-triisocyanatobenzene, it can yield various substituted products depending on the reaction conditions and substrates used .
  • Polymerization: The isocyanate groups can react with alcohols or amines to form polyurethanes or polyureas. This property makes it valuable for producing thermosetting plastics and elastomers .
  • Cross-linking Reactions: It can be used as a cross-linking agent in the preparation of thermosetting resins and coatings, enhancing the mechanical properties of the final product .

Several methods exist for synthesizing 1,3,5-triisocyanatobenzene:

  • Direct Isocyanation: This method involves the reaction of phenolic compounds with phosgene or other isocyanate precursors under controlled conditions to introduce isocyanate groups onto the benzene ring.
  • Reactions with Isocyanates: The compound can also be synthesized through reactions involving diisocyanates or other derivatives that can introduce multiple isocyanate functionalities onto a benzene scaffold .
  • From Aryl Amines: Aryl amines can be converted to isocyanates through phosgenation or by using carbamoyl chlorides followed by thermal decomposition.

1,3,5-Triisocyanatobenzene has diverse applications across various fields:

  • Polymer Chemistry: It serves as a key intermediate in the production of polyurethanes and other polymeric materials due to its ability to react with polyols and amines.
  • Adhesives and Sealants: Its high reactivity makes it suitable for formulating strong adhesives and sealants that require durability and resistance to environmental factors.
  • Coatings: Used in coatings for its excellent adhesion properties and resistance to chemicals.

Interaction studies involving 1,3,5-triisocyanatobenzene often focus on its reactivity with biological molecules. Research has shown that isocyanates can modify proteins through covalent bonding with amino acid side chains, particularly lysine and cysteine residues. This interaction can lead to altered protein function and has implications in both toxicity assessments and therapeutic applications .

Several compounds share structural similarities with 1,3,5-triisocyanatobenzene. Here are some notable examples:

Compound NameStructureUnique Features
1,3-DiisocyanatobenzeneC6H4(NCO)2Contains two isocyanate groups; less reactive than triisocyanate.
1-Isocyanato-2-methylbenzeneC8H7N2OContains one isocyanate group; used in specialty applications.
4,4'-Methylenediphenyl diisocyanateC15H12N2O2A diisocyanate known for its use in polyurethane production; more stable than triisocyanates.

Uniqueness of 1,3,5-Triisocyanatobenzene

The presence of three isocyanate groups allows for enhanced reactivity compared to its diisocyanate counterparts. This trimeric structure facilitates cross-linking and polymerization processes that are crucial for developing advanced materials with tailored properties. Its symmetrical arrangement also contributes to its unique physical properties compared to other similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Exact Mass

201.01744097 g/mol

Monoisotopic Mass

201.01744097 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

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